2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Chiral β-amino alcohol building block with the 3-chloro-4-fluorophenyl pharmacophore found in approved kinase inhibitors (e.g., afatinib, dacomitinib). Eliminates costly chiral resolution during lead optimization when sourcing defined enantiomers. Available as racemate or (R)- and (S)-enantiomers at >98% purity. - Directly couples to quinazoline/quinoline cores for SAR exploration - Enables halogen-walk matched molecular pair studies with 4-Cl-3-F regioisomer - Serves as chiral pool for enantiopure oxazoline ligands in asymmetric catalysis

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Cat. No. B13060217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)Cl)F
InChIInChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2
InChIKeyCYZCJADBZVABTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Overview


2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 933786-62-0, racemate; (S)-enantiomer CAS 496856-52-1; (R)-enantiomer CAS 933786-63-1) is a chiral β-amino alcohol with the molecular formula C₈H₉ClFNO and molecular weight 189.61 g/mol . It features a unique 3-chloro-4-fluorophenyl substitution pattern, combining electron-withdrawing chlorine at the meta position and fluorine at the para position on the aromatic ring. The free base form has a predicted density of 1.4±0.1 g/cm³, boiling point of 319.7±37.0 °C at 760 mmHg, and flash point of 147.1±26.5 °C . Its hydrochloride salt (CAS 1269652-47-2 for (S)-enantiomer HCl) is also widely offered. The compound serves as a key chiral intermediate in the synthesis of CNS-targeted pharmaceuticals, kinase inhibitors, and receptor modulators [1].

Why 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Cannot Be Substituted


This compound occupies a structurally precise intersection of halogen substitution pattern and chiral β-amino alcohol geometry that is not replicated by its closest analogs. The 3-chloro-4-fluoro substitution pattern—adjacent chlorine and fluorine atoms on the phenyl ring—creates a distinctive electronic and steric environment distinct from the 4-chloro-3-fluoro regioisomer (CAS 1250241-63-4), the mono-chloro analog (2-amino-2-(3-chlorophenyl)ethanol, CAS 926291-77-2), and the mono-fluoro analog (2-amino-2-(4-fluorophenyl)ethanol, CAS 140373-17-7) [1]. In medicinal chemistry applications, such halogen positioning directly influences target binding affinity, selectivity, and metabolic stability of downstream drug candidates [2]. Furthermore, both (R)- and (S)-enantiomers are commercially available with defined optical purity (>98%), which is critical when the compound is used as a chiral building block in asymmetric synthesis; substitution with a racemate or the wrong enantiomer introduces stereochemical risk that can derail lead optimization programs .

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol vs. Closest Analogs


Regioisomer Comparison: 3-Cl-4-F vs. 4-Cl-3-F

The target compound bears chlorine at the meta (C3) and fluorine at the para (C4) position of the phenyl ring, while the commercially available regioisomer 2-amino-2-(4-chloro-3-fluorophenyl)ethanol (CAS 1250241-63-4) reverses this arrangement. Although both share the same molecular formula (C₈H₉ClFNO) and molecular weight (189.62 g/mol), the reversal of halogen positions produces distinct electronic dipole moments and steric profiles. In the broader class of halogenated β-amino alcohols, meta- versus para-halogen positioning has been shown to alter target binding orientation in kinase inhibitor pharmacophores, particularly when the aniline/amino alcohol moiety engages the hinge region of ATP-binding pockets [1][2]. No direct biological comparison data between these two regioisomers is publicly available for this specific pair (explicit limitation).

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Enantiomeric Purity and Stereochemistry

The (S)-enantiomer (CAS 496856-52-1) is commercially supplied at ≥98% purity from multiple vendors , while the (R)-enantiomer (CAS 933786-63-1) is available at ≥95% purity . The hydrochloride salt of the (S)-enantiomer (CAS 1269652-47-2) is offered at 95% purity . This defined stereochemistry is essential when the compound is used as a chiral building block; the mono-chloro analog 2-amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2 for (R)-form) and the mono-fluoro analog 2-amino-2-(4-fluorophenyl)ethanol (CAS 140373-17-7 for racemate) lack the same combination of halogen diversity and commercially resolved enantiomers [1].

Chiral Synthesis Enantioselective Catalysis Drug Substance Control

Dual Halogen vs. Mono- and Di-Halogenated Analogs

The target compound (MW 189.61 Da, formula C₈H₉ClFNO, density 1.4±0.1 g/cm³, boiling point 319.7±37.0 °C) incorporates both chlorine and fluorine on the aromatic ring, a design motif common in optimized kinase inhibitor pharmacophores such as afatinib and canertinib, which both feature the 3-chloro-4-fluorophenyl fragment [1]. By comparison, the mono-chloro analog 2-amino-2-(3-chlorophenyl)ethanol (MW 171.62 Da) lacks fluorine-mediated metabolic stabilization, while the di-chloro analog 2-amino-2-(3,4-dichlorophenyl)ethanol (MW 206.07 Da, CAS 188586-38-1) has higher lipophilicity and molecular weight but lacks the fluorine atom that can enhance binding through C–F···H and C–F···π interactions [2].

Physicochemical Profiling Drug-Likeness Lead Optimization

Patent-Cited Intermediate in Drug Synthesis

The compound is referenced in the patent literature as a structural fragment within broader pharmaceutical inventions. US Patent 8,759,365 B2 ('Organic Compounds,' assigned to Novartis AG) covers compounds of formula (I) as CETP inhibitors where substituted phenyl groups including 3-chloro-4-fluorophenyl motifs are claimed [1]. Additionally, patent WO2011044415A1 ('Combination') references 3-chloro-4-fluorophenyl-containing compounds in pharmaceutical combinations [2]. While the target compound per se is not the claimed active ingredient, its substructure appears in pharmacologically validated patent space, distinguishing it from mono-halogenated analogs that lack equivalent patent footprint breadth [3].

Pharmaceutical Intermediates Patent Literature CETP Inhibition

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol Application Scenarios


CNS Receptor Modulator Synthesis

The (S)-enantiomer (CAS 496856-52-1, ≥98% purity) serves as a chiral amino alcohol intermediate for constructing CNS-active pharmaceutical candidates, particularly those targeting serotonin receptors and monoamine oxidase enzymes, where the 3-chloro-4-fluorophenyl motif matches the pharmacophore of clinically investigated compounds . The defined stereochemistry eliminates the need for costly chiral resolution steps during lead optimization [1].

Kinase Inhibitor Fragment Assembly

The 3-chloro-4-fluorophenyl substructure is a validated pharmacophoric element in FDA-approved kinase inhibitors including afatinib (EGFR/HER2 inhibitor, IC₅₀ = 0.5 nM for EGFR) and dacomitinib [2]. The target compound provides this fragment as a functionalized β-amino alcohol that can be directly coupled to quinazoline or quinoline cores during medicinal chemistry synthesis, accelerating SAR exploration around the aniline/amino alcohol hinge-binding motif [3].

Halogen Positioning SAR Probe

When conducting systematic halogen-walk SAR studies, the target compound (3-Cl-4-F) and its regioisomer (4-Cl-3-F, CAS 1250241-63-4) form a matched molecular pair that isolates the effect of halogen position on target binding, metabolic stability, and permeability [4]. Both compounds are commercially available, enabling parallel procurement for controlled comparative studies .

PHOX Ligand Preparation Template

β-Amino alcohols with the 3-chloro-4-fluorophenyl substitution pattern can serve as chiral pool starting materials for preparing enantiopure oxazoline-containing ligands used in asymmetric catalysis. The dual-halogen substitution offers distinct electronic tuning compared to mono-halogenated analogs, potentially modulating catalyst activity and enantioselectivity in transition metal-catalyzed reactions [1].

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